molecular formula C13H9BrN4S2 B4857940 2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4857940
M. Wt: 365.3 g/mol
InChI Key: NMBIDQGNAIJTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique structure combining a thienyl group, a triazolo ring, and a pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienyl and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the thienyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications.

    Thienyl-pyrimidine compounds: These compounds also feature a thienyl group and a pyrimidine ring but may lack the triazolo moiety, resulting in different chemical and biological properties.

Uniqueness

2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4S2/c1-6-7(2)20-13-10(6)12-16-11(17-18(12)5-15-13)9-3-8(14)4-19-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBIDQGNAIJTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=CS4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.